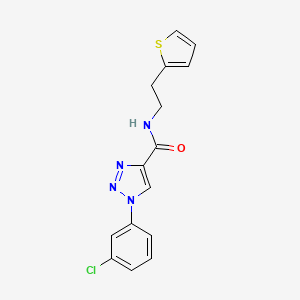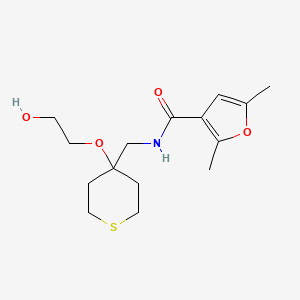
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)quinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)quinolin-3-amine (MDTQ) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. MDTQ is a heterocyclic compound that contains both quinoline and thiazole rings, making it a unique molecule with a diverse range of properties. The purpose of
Scientific Research Applications
- These derivatives exhibit activity against cancer cells, making them valuable candidates for further study .
- Specifically, N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine may exhibit antibacterial activity against strains such as E. coli and S. typhi .
- These compounds may modulate inflammatory pathways, making them relevant in the context of inflammatory diseases .
- While specific studies on N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine are limited, its structural features suggest potential neuroprotective activity .
- Investigating the antioxidant potential of our compound could provide insights into its therapeutic applications .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Potential
Neuroprotective Effects
Antioxidant Activity
Dual Specificity Phosphatase (DSP) Inhibition
Mechanism of Action
Target of Action
The primary targets of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine Thiazolidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
The exact mode of action of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine Thiazolidine derivatives are known to exhibit a range of biological activities, suggesting that they may interact with their targets in several ways .
Biochemical Pathways
The biochemical pathways affected by N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine Thiazolidine derivatives are known to influence various biological pathways, indicating that this compound may have multiple effects .
Pharmacokinetics
The ADME properties of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine Thiazolidine derivatives are known to have diverse pharmacokinetic properties, suggesting that this compound may have a unique adme profile .
Result of Action
The molecular and cellular effects of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine Thiazolidine derivatives are known to exhibit a range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine The activity of thiazolidine derivatives can be influenced by various factors, suggesting that this compound may also be affected by its environment .
properties
IUPAC Name |
5-methyl-N-quinolin-3-yl-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-9-7-15-13(17-9)16-11-6-10-4-2-3-5-12(10)14-8-11/h2-6,8-9H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIDEJQXUNKAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazolidin-2-ylidene)quinolin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2683404.png)
![ethyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2683407.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2683411.png)
![6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2683415.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2683417.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2683418.png)




